DG-041 is a potent and selective antagonist of the E-prostanoid 3 (EP3) receptor for prostaglandin E2 (PGE2). [] It is a small molecule that has been investigated for its potential in treating atherothrombotic diseases, such as heart attack and stroke. [] DG-041 acts by blocking the effects of PGE2 at the EP3 receptor, which is involved in platelet activation and aggregation. []
Synthesis Analysis
The synthesis of DG-041 has been optimized for scalability, resulting in a four-step process. [] A key step involves two sequential Heck reactions conducted in a single pot: []
Molecular Structure Analysis
DG-041 belongs to a class of peri-substituted bicyclic acylsulfonamides. [] The core structure consists of an indole ring with specific substitutions at various positions.
Mechanism of Action
DG-041 exerts its effects by selectively antagonizing the EP3 receptor on platelets. [] PGE2, produced by inflamed atherosclerotic plaques, normally activates EP3 receptors, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [] This decrease in cAMP promotes platelet activation and aggregation, contributing to thrombosis. [] By blocking EP3 receptors, DG-041 prevents the PGE2-mediated reduction in cAMP, thereby inhibiting platelet activation and aggregation. [] This mechanism sets it apart from P2Y12 antagonists like clopidogrel, which, while effective, carry a higher bleeding risk. []
Applications
Atherothrombosis: DG-041 has been shown to reduce thrombosis in mouse models, including thrombosis triggered by local delivery of arachidonic acid or ferric chloride on healthy arteries, and thrombosis triggered by scratching atherosclerotic plaques. [] It has also been shown to reduce pulmonary embolism in mice. [] In human blood, DG-041 reduced platelet aggregation induced by PGE2. []
Peripheral Artery Disease (PAD): DG-041 has undergone clinical development for the treatment of PAD. []
Cancer Metastasis: DG-041 has been shown to prevent the priming of colon cancer cells for metastasis by platelets in vitro and in vivo. []
Hypertension: Mice lacking the EP3 receptor exhibited lower blood pressure. [] DG-041 attenuated the pressor response to angiotensin II in mice and reduced Ang II-induced vasoconstriction in isolated arteries. []
Future Directions
Understanding the long-term effects of EP3 antagonism: While acute EP3 blockade appears beneficial in some contexts, chronic global EP3 deletion in mice has shown potentially negative metabolic consequences. [] Further research is needed to fully elucidate the role of EP3 in metabolic regulation and to determine the long-term safety profile of EP3 antagonists like DG-041.
Related Compounds
DG-041, also known as (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, is a potent and selective antagonist of the E-prostanoid 3 (EP3) receptor for Prostaglandin E2 (PGE2) . This section explores compounds structurally or functionally related to DG-041 based on the provided scientific literature.
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is an inflammatory mediator and the natural agonist for the EP3 receptor . It plays a complex role in platelet function, exhibiting both pro-aggregatory and anti-aggregatory effects depending on its concentration and the presence of other agonists .
Relevance: DG-041 directly antagonizes the action of PGE2 at the EP3 receptor. While PGE2 can activate both EP3 and EP4 receptors, DG-041 selectively targets EP3, blocking the pro-thrombotic effects of PGE2 without interfering with its anti-aggregatory effects mediated through EP4 . This targeted antagonism makes DG-041 a potentially safer alternative to broader-acting antiplatelet agents.
Sulprostone
Compound Description: Sulprostone is a synthetic, selective agonist for the EP3 receptor . It enhances platelet aggregation induced by various agonists, promotes platelet-leukocyte interactions, and inhibits adenylate cyclase activity in platelets .
Relevance: Sulprostone is often used as a pharmacological tool to study the effects of EP3 receptor activation. DG-041 effectively antagonizes the effects of sulprostone on platelet function, further supporting its role as an EP3 receptor antagonist .
Cangrelor
Compound Description: Cangrelor is a potent and selective intravenous P2Y12 receptor antagonist, preventing ADP-induced platelet activation and aggregation .
Relevance: Research suggests that combining cangrelor with DG-041 results in a synergistic inhibition of platelet aggregation, exceeding the effects of either agent alone . This enhanced efficacy suggests potential for combination therapy using both EP3 and P2Y12 antagonists for a more comprehensive antithrombotic effect.
Ticagrelor
Compound Description: Ticagrelor is another P2Y12 receptor antagonist used as an antiplatelet agent . Similar to cangrelor, it inhibits ADP-mediated platelet activation.
Relevance: While not as extensively studied in conjunction with DG-041 as cangrelor, ticagrelor shares a similar mechanism of action, suggesting potential for similar synergistic effects when combined with DG-041 . This potential synergy requires further investigation.
Prasugrel Active Metabolite (PAM)
Compound Description: PAM is the active metabolite of prasugrel, a thienopyridine-class P2Y12 receptor antagonist used to prevent platelet aggregation .
Relevance: Analogous to cangrelor and ticagrelor, PAM's mechanism of action as a P2Y12 antagonist suggests possible synergistic effects when combined with the EP3 antagonist DG-041 .
Aspirin
Compound Description: Aspirin is a widely used antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme crucial for thromboxane A2 (TXA2) synthesis in platelets .
Relevance: Studies indicate that aspirin does not interfere with the antiplatelet effects of DG-041 . This suggests that co-administration of DG-041 and aspirin could provide additive antithrombotic benefits without compromising each other's efficacy.
Iloprost
Compound Description: Iloprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . It acts via the IP receptor, a Gs-coupled receptor that increases intracellular cAMP levels.
Relevance: Research suggests that PGE2 can reverse the inhibitory effects of iloprost on platelet aggregation through its interaction with the EP3 receptor . DG-041, by blocking the EP3 receptor, may prevent this reversal and enhance the anti-aggregatory effects of iloprost.
Prostaglandin E1 (PGE1)
Relevance: PGE1 exerts anti-aggregatory effects by interacting with EP4 and IP receptors, increasing cAMP levels. Studies highlight the contrasting receptor interactions of PGE1 and PGE2, with PGE1 showing activity at IP receptors, unlike PGE2 . This difference underscores the selectivity of DG-041 for the EP3 receptor and its targeted antagonism of PGE2's pro-thrombotic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EHT 1864 is an inhibitor of the Rac subfamily of Rho GTPases, that binds to Rac1, Rac1b, Rac2, and Rac3 with Kd values of 40, 50, 50, and 250 nM, respectively. It can reverse transformation of NIH 3T3 fibroblasts caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras. EHT 1864 inhibits APP processing by γ-secretase, reducing Αβ40 and Αβ42 accumulation. It blocks breast cancer cell invasion in a collagen matrix assay and, at 10 µM, increases the size but decreases the density of dendritic spines of hippocampal neurons in culture. A small molecule inhibitor of Rac1 signaling; modulate γ-Secretase-mediated APP processing. EHT-1864 is a potent Rac family GTPase inhibitor with Kd of 40 nM, 50 nM, 60 nM and 250 nM for Rac1, Rac1b, Rac2 and Rac3, respectively. EHT 1864 attenuates glucose-stimulated insulin secretion in pancreatic β-cells. EHT 1864 specifically inhibits glucose-induced Rac1 activation and membrane association and associated downstream signaling events culminating in inhibition of GSIS.
EHT-5372 is a potent and selective DYRK1A inhibitor (IC50 = 0.22 nM). EHT-5372 shows high degree of selectivity over 339 kinases. EHT 5372 inhibits DYRK1A-induced Tau phosphorylation at multiple AD-relevant sites in biochemical and cellular assays. EHT 5372 also normalizes both Aβ-induced Tau phosphorylation and DYRK1A-stimulated Aβ production. EHT 5372 inhibits DYRK1A-induced Tau phosphorylation, Aβ production and Aβ effects on phospho-Tau, including Tau aggregation.
Eicosapentaenoyl serotonin is a hybrid molecule patterned after arachidonoyl serotonin. Arachidonoyl serotonin is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain. The effects of replacing the arachidonoyl portion with eicosapentaenoic acid have not been studied. However, replacement of arachidonate with saturated 11- or 12-carbon fatty acids produces compounds that potently inhibit capsaicin-induced TRPV1 channel activation (IC50 = 0.76 μM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 μM). Eicosapentaenoyl Serotonin is a dual fatty acid amide hydrolase and TRPV1 antagonist. Eicosapentaenoyl Serotonin is a dual fatty acid amide hydrolase (FAAH) and TRPV1 antagonist.
Sodium-hydrogen exchangers (NHE) are involved in maintaining sodium and pH balance in a variety of tissues. They are also known as sodium-hydrogen antiporters and solute carrier family 9 members. 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) is a potent inhibitor of several NHE isoforms, inhibiting NHE1, NHE2, NHE3, and NHE5 with Ki values of 0.02, 0.5, 2.4, and 0.42 μM, respectively. It less effectively inhibits NHE4 (IC50 ≥10 μM). EIPA is commonly used at a concentration of 5-10 μM to inhibit cellular HNE activity. Ethylisopropylamiloride is a member of the class of pyrazines that is amiloride in which the amino substitutent of the pyrazine ring that is adjacent to the chloro substituent has been substituted by an ethyl group and by an isopropyl group. It has a role as an anti-arrhythmia drug, a neuroprotective agent and a sodium channel blocker. It is a member of guanidines, an aromatic amine, an organochlorine compound, a tertiary amino compound, a member of pyrazines and a monocarboxylic acid amide. It derives from an amiloride.